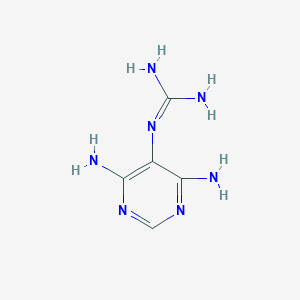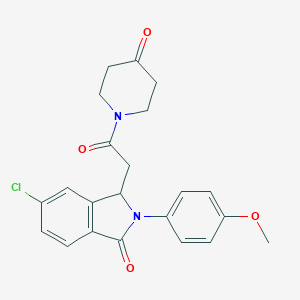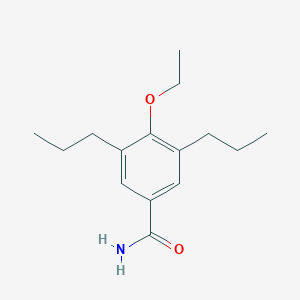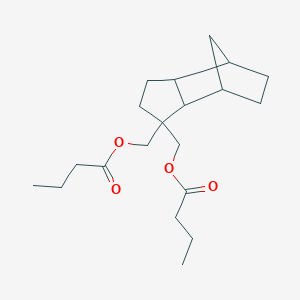
4,6-Diamino-5-guanidinopyrimidine
Descripción general
Descripción
4,6-Diamino-5-guanidinopyrimidine is a heterocyclic compound derived from pyrimidine. It is characterized by the presence of two amino groups and a guanidine group. This compound has garnered significant attention in scientific research due to its potential therapeutic and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 4,6-Diamino-5-guanidinopyrimidine typically involves the cyclization reaction of methyl cyanoacetate with guanidine salt in a sodium methoxide methanol solution. The process includes several steps such as dilution with recycled anhydrous methanol, filtration to recover byproducts like sodium nitrate, and nitrosation reactions using dilute formic acid solution .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing the recovery and recycling of solvents and reagents to reduce waste and improve efficiency. The use of dilute formic acid instead of concentrated sulfuric acid for nitrosation reactions is one such example .
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Diamino-5-guanidinopyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or create derivatives for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often employ reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the pyrimidine ring .
Aplicaciones Científicas De Investigación
4,6-Diamino-5-guanidinopyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in studies related to DNA damage and repair mechanisms, particularly in the context of UV-induced damage.
Medicine: It has potential therapeutic applications, including anticancer, antibacterial, and antiviral activities.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mecanismo De Acción
The mechanism of action of 4,6-Diamino-5-guanidinopyrimidine involves its interaction with various molecular targets and pathways. For instance, in the context of DNA damage, the compound can form photoproducts that are subsequently repaired by cellular mechanisms . Its therapeutic effects are often attributed to its ability to inhibit specific enzymes or interfere with cellular processes .
Comparación Con Compuestos Similares
8-(5-Aminoimidazol-4-yl)adenine: Another compound formed from UV-induced DNA damage.
Pyrimidopyrimidines: These compounds share a similar bicyclic structure and exhibit comparable chemical reactivities.
Uniqueness: 4,6-Diamino-5-guanidinopyrimidine is unique due to its specific combination of amino and guanidine groups, which confer distinct chemical and biological properties. Its ability to form specific photoproducts and its potential therapeutic applications set it apart from other pyrimidine derivatives .
Propiedades
IUPAC Name |
2-(4,6-diaminopyrimidin-5-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N7/c6-3-2(12-5(8)9)4(7)11-1-10-3/h1H,(H4,8,9,12)(H4,6,7,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPJFKZPCFYIPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)N)N=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90148329 | |
| Record name | 4,6-Diamino-5-guanidinopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90148329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107930-05-2 | |
| Record name | 4,6-Diamino-5-guanidinopyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107930052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Diamino-5-guanidinopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90148329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German]](/img/structure/B34085.png)


![Methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B34090.png)

![1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione](/img/structure/B34103.png)






